![molecular formula C9H4Cl2N4 B1532044 5,7-二氯-[1,2,3]三唑并[1,5-a]喹唑啉 CAS No. 2097971-27-0](/img/structure/B1532044.png)
5,7-二氯-[1,2,3]三唑并[1,5-a]喹唑啉
描述
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a fused heterocyclic compound. It is formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . The molecular formula of this compound is C9H4Cl2N4 .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves various methods. One of the common methods is the Aza-Diels-Alder reaction . Another approach to prepare 1,2,3-triazolo [1,5-a]quinoxaline scaffolds starts from 1-azido-2-isocyanoarenes and terminal acetylenes .Molecular Structure Analysis
The molecular structure of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline consists of a triazole and a quinazoline ring fused together . The average mass of this compound is 239.061 Da and the monoisotopic mass is 237.981308 Da .科学研究应用
抗癌研究
5,7-二氯-[1,2,3]三唑并[1,5-a]喹唑啉: 在抗癌研究中显示出希望。其结构使其能够与各种细胞靶标相互作用,可能抑制癌细胞的生长和增殖。 研究人员正在探索其对不同癌细胞系的疗效,旨在了解其作用机制和治疗潜力 .
抗炎应用
该化合物的抗炎特性引起人们极大兴趣。它可能抑制促炎细胞因子的产生,为治疗炎症性疾病提供潜在途径。 正在进行研究以确定其在此应用中的有效性和安全性 .
抗菌活性
正在研究该化合物的抗菌活性,以期其能对抗细菌和真菌感染。 它干扰微生物细胞壁合成或蛋白质功能的能力使其成为开发新型抗菌剂的宝贵资产 .
抗病毒特性
在抗病毒研究领域,5,7-二氯-[1,2,3]三唑并[1,5-a]喹唑啉正在研究其抑制病毒复制的潜力。 它对病毒生命周期各个阶段的影响是研究的关键领域 .
抗惊厥潜力
神经学研究对5,7-二氯-[1,2,3]三唑并[1,5-a]喹唑啉的抗惊厥潜力产生了兴趣。 它调节神经递质活性的能力可能对治疗癫痫发作有益 .
抗糖尿病活性
该化合物也正在研究其抗糖尿病活性。 它可能影响胰岛素信号通路或葡萄糖代谢,为糖尿病管理提供一种新方法 .
抗氧化能力
最后,5,7-二氯-[1,2,3]三唑并[1,5-a]喹唑啉的抗氧化能力正在研究中。 通过中和自由基,它可以保护细胞免受氧化应激,氧化应激与多种慢性疾病有关 .
未来方向
作用机制
Target of Action
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline, a heterocyclic compound, is known to interact with a variety of enzymes and receptors in the biological system Compounds containing triazole and quinazoline moieties have been reported to interact with a wide range of targets, including enzymes and receptors .
Mode of Action
It is known that triazole and quinazoline derivatives can bind to various enzymes and receptors, leading to a range of biological activities
Biochemical Pathways
Compounds containing triazole and quinazoline moieties have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions depend on the specific targets and the biological context.
Result of Action
Compounds containing triazole and quinazoline moieties have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, and significant cytotoxic activities .
生化分析
Biochemical Properties
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, this compound can modulate cell cycle progression and induce cell cycle arrest . Additionally, 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline has been shown to interact with adenosine receptors, leading to various downstream effects on cellular signaling pathways .
Cellular Effects
The effects of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, its interaction with adenosine receptors can affect neurotransmission and inflammatory responses, highlighting its potential in treating neurological and inflammatory disorders .
Molecular Mechanism
At the molecular level, 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which leads to cell cycle arrest and apoptosis in cancer cells . This compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. Additionally, 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline interacts with adenosine receptors, modulating their activity and influencing various signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline has been observed to induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves its interaction with cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetics and pharmacodynamics of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline.
Transport and Distribution
The transport and distribution of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the distribution of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various target proteins and enzymes . Targeting signals and post-translational modifications can direct 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline to specific compartments or organelles, influencing its biological activity and therapeutic potential .
属性
IUPAC Name |
5,7-dichlorotriazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-7-6(3-5)9(11)13-8-4-12-14-15(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKDJDYMFTCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC3=CN=NN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


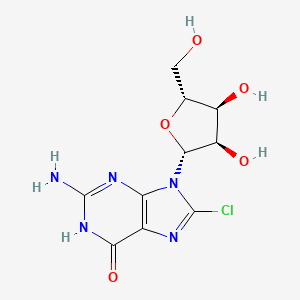
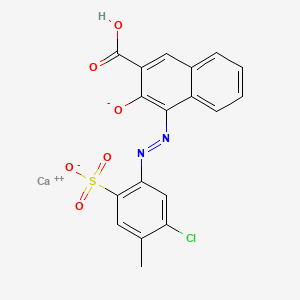

![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)
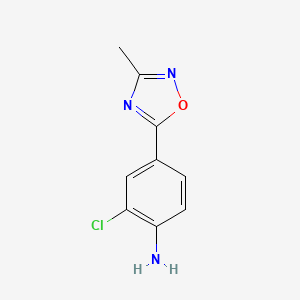


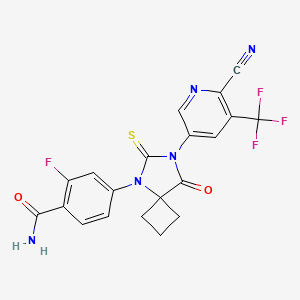

![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
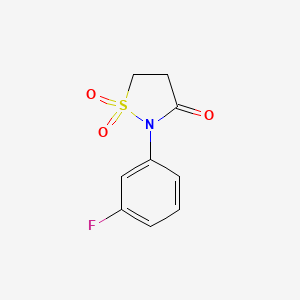
![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)
